molecular formula C19H16N2O4 B2358356 Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate CAS No. 478017-41-3

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate

Cat. No.: B2358356
CAS No.: 478017-41-3
M. Wt: 336.347
InChI Key: XLZURMAEGSBAFD-UHFFFAOYSA-N
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Description

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate is a complex organic compound with a unique structure that includes a cyano group, a methoxyaniline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with a suitable cyano-containing precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other derivatives.

Scientific Research Applications

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions, protein binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, materials science research, and other industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to a target molecule and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Z)-2-cyano-3-(3-aminophenyl)-3-oxoprop-1-enyl]benzoate
  • Methyl 4-[(Z)-2-cyano-3-(3-hydroxyanilino)-3-oxoprop-1-enyl]benzoate
  • Methyl 4-[(Z)-2-cyano-3-(3-chloroanilino)-3-oxoprop-1-enyl]benzoate

Uniqueness

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate is unique due to the presence of the methoxyaniline moiety, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-17-5-3-4-16(11-17)21-18(22)15(12-20)10-13-6-8-14(9-7-13)19(23)25-2/h3-11H,1-2H3,(H,21,22)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZURMAEGSBAFD-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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